2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological and chemical properties, making them valuable in various fields of research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves multiple steps. One common route is as follows:
Starting Material Preparation: : Begin with the synthesis of the benzamide core, which may involve the acylation of aniline with bromobenzoyl chloride under basic conditions.
Functional Group Addition: : Introduce the fluorine atom and the thiadiazole moiety via nucleophilic substitution reactions.
Final Coupling: : The final step often involves the coupling of the prepared intermediate with an ethyl linker, using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of such complex compounds may involve:
Automated Synthesis: : Use of automated synthesizers to ensure precision and reproducibility.
Optimization of Conditions: : Careful optimization of reaction conditions such as temperature, pH, and solvent systems to maximize yield and purity.
Scalability: : Developing scalable protocols that maintain the efficiency of small-scale lab synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized under strong oxidative conditions to introduce oxygen-containing functional groups.
Reduction: : May undergo reduction to form amine derivatives or to remove specific functional groups.
Substitution: : The bromine atom in the compound can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Sodium methoxide (NaOCH3), Anhydrous conditions
Major Products
Oxidation: : Introduction of hydroxyl or carbonyl groups
Reduction: : Formation of amines or removal of halogen atoms
Substitution: : Formation of various substituted derivatives based on the reagent used
Scientific Research Applications
2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide has numerous applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: : Explored for its potential interactions with biological macromolecules, aiding in drug design and discovery.
Medicine: : Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Utilized in material science for the development of new polymers and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its specific structure allows it to:
Bind to Proteins: : Modulate the activity of enzymes or receptors, altering biological pathways.
Intercalate DNA: : Insert between DNA base pairs, affecting transcription and replication.
Disrupt Membranes: : Interact with cell membranes, impacting cell viability and signaling.
Comparison with Similar Compounds
Compared to other benzamide derivatives, 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity.
Similar Compounds
2-bromo-N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: : Similar structure but with a chlorine atom instead of fluorine.
2-bromo-N-(2-(6-fluoro-3-ethyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: : Similar but with an ethyl group instead of a methyl group on the thiadiazole ring.
How's that? Anything specific you'd like to explore further about this compound?
Properties
IUPAC Name |
2-bromo-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3S/c1-20-14-7-6-11(18)10-15(14)21(25(20,23)24)9-8-19-16(22)12-4-2-3-5-13(12)17/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIUQXKVTUIOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.